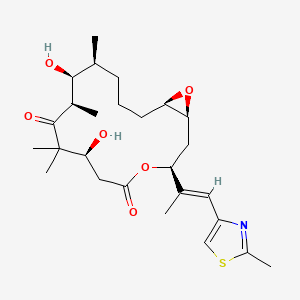

Epothilone A

Descripción

This compound has been reported in Brassica napus and Sorangium cellulosum with data available.

This compound is an extract from the myxobacteria Sorangium cellulosum that promotes tubulin polymerization and microtubule stabilization, thereby inhibiting mitosis. This compound appears to be less potent than Epothilone B. (NCI)

2-Monobromobiphenyl is a polybrominated biphenyl. Polybrominated biphenyls (PBBs) are a group of 209 synthetic organic compounds with 1-10 bromine atoms attached to biphenyl. They can be used as flame retardants and may be added to the plastics used to make products like computer monitors, televisions, textiles, and plastic foams to make them difficult to burn. However, the use of PBBs is banned or restricted in most areas due to their toxicity and persistence in the environment. (L628, L629)

a 16-membered macrolide; mimics the biological effects of taxol; structure given in first source

Propiedades

IUPAC Name |

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39NO6S/c1-14-8-7-9-19-21(32-19)11-20(15(2)10-18-13-34-17(4)27-18)33-23(29)12-22(28)26(5,6)25(31)16(3)24(14)30/h10,13-14,16,19-22,24,28,30H,7-9,11-12H2,1-6H3/b15-10+/t14-,16+,19+,20-,21-,22-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESCAJZNRMSMJG-KKQRBIROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@H]2[C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332288 | |

| Record name | Epothilone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152044-53-6 | |

| Record name | Epothilone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152044-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epothilone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152044536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epothilone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPOTHILONE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51E07YBX96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Therapeutic Potential of Epothilone A from Sorangium cellulosum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epothilone A, a 16-membered macrolide produced by the soil-dwelling myxobacterium Sorangium cellulosum, represents a significant milestone in the quest for novel anticancer agents. Its discovery in the late 20th century unveiled a potent microtubule-stabilizing mechanism of action, analogous to the widely used taxanes, but with a distinct advantage against multidrug-resistant cancer cell lines. This technical guide provides an in-depth exploration of the history, discovery, and scientific underpinnings of this compound. It consolidates quantitative data on its biological activity, details the experimental protocols for its production and evaluation, and visualizes the key pathways and workflows involved in its journey from a natural product to a promising therapeutic lead.

A Historical Perspective: The Unveiling of a Potent Myxobacterial Metabolite

The story of this compound begins in 1985 with the isolation of the myxobacterium Sorangium cellulosum strain So ce90 from a soil sample collected on the banks of the Zambesi River in Southern Africa by German scientists Gerhard Höfle and Hans Reichenbach at the Gesellschaft für Biotechnologische Forschung (GBF), now the Helmholtz Centre for Infection Research.[1][2] Initially, their investigation was driven by the search for novel antifungal compounds. The culture broth of S. cellulosum exhibited a narrow and selective inhibitory activity against the zygomycete Mucor hiemalis.[3]

Further investigation, however, revealed a much more significant property: potent cytotoxicity against eukaryotic cells.[3] This pivotal observation shifted the research focus towards the potential of these myxobacterial metabolites as anticancer agents. In 1995, the structures of the two major active compounds, this compound and Epothilone B, were elucidated, revealing them to be 16-membered macrolides.[4]

Subsequent studies demonstrated that epothilones share a mechanism of action with the blockbuster anticancer drug paclitaxel (Taxol®). They bind to β-tubulin, stabilizing microtubules and preventing their depolymerization.[5] This disruption of microtubule dynamics leads to an arrest of the cell cycle at the G2/M transition, ultimately inducing programmed cell death, or apoptosis.[5] Critically, epothilones were found to be effective against cancer cell lines that had developed resistance to taxanes, often due to the overexpression of P-glycoprotein, a drug efflux pump.[2] This ability to overcome a major mechanism of chemotherapy resistance propelled epothilones into the forefront of cancer drug development.

Quantitative Biological Activity of this compound

The potency of this compound has been quantified through various biological assays. The following tables summarize key data on its antifungal and cytotoxic activities, as well as production yields from its native source.

Table 1: Antifungal Activity of this compound

| Organism | Assay | Metric | Value | Reference(s) |

| Mucor hiemalis | Serial Dilution | MIC | 20 µg/mL | [3] |

Table 2: In Vitro Cytotoxicity (IC₅₀) of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |

| L929 | Mouse Fibroblasts | 15 ng/mL (~30.5 nM) | [3] |

| T-24 | Human Bladder Carcinoma | 0.05 µM (50 nM) | [3] |

| Human Ovarian Carcinoma (1A9) | Ovarian Cancer | 3.5 | [6] |

| Paclitaxel-Resistant Ovarian Carcinoma (1A9PTX10) | Ovarian Cancer | 7.4 | [6] |

| Paclitaxel-Resistant Ovarian Carcinoma (1A9PTX22) | Ovarian Cancer | 12 | [6] |

| Multidrug-Resistant Leukemia (A2780AD) | Leukemia | 120 | [6] |

Table 3: Comparison of In Vitro Cytotoxicity (IC₅₀) of this compound, Epothilone B, and Paclitaxel

| Cell Line | Cancer Type | This compound (nM) | Epothilone B (nM) | Paclitaxel (nM) | Reference(s) |

| Human Ovarian Carcinoma (1A9) | Ovarian Cancer | 3.5 | 1.8 | 4.1 | [6] |

| Paclitaxel-Resistant Ovarian Carcinoma (1A9PTX10) | Ovarian Cancer | 7.4 | 1.9 | 2500 | [6] |

| Paclitaxel-Resistant Ovarian Carcinoma (1A9PTX22) | Ovarian Cancer | 12 | 2.7 | >5000 | [6] |

| Multidrug-Resistant Leukemia (A2780AD) | Leukemia | 120 | 36 | >5000 | [6] |

Table 4: Production Yield of this compound from Sorangium cellulosum

| Fermentation Scale | Strain | Yield | Reference(s) |

| 350 L | So ce90 | 22 mg/L | [3] |

| 5000 L | So0157-2 | Not specified for A alone | [7] |

| Shake Flask (Optimized) | So0157-2 | Not specified for A alone (Total ~82 mg/L) | [8] |

| Immobilized Culture | Not specified | Not specified for A alone (Total ~90.2 mg/L) | [9] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the discovery and characterization of this compound.

Fermentation of Sorangium cellulosum for Epothilone Production

Objective: To cultivate Sorangium cellulosum under conditions optimized for the production of epothilones.

Materials:

-

Sorangium cellulosum strain (e.g., So ce90 or a high-producing mutant)

-

Seed culture medium (e.g., M26 medium)

-

Production medium (composition can be optimized, but generally contains carbon sources like glucose and starch, nitrogen sources like soy powder, and mineral salts)

-

Adsorber resin (e.g., Amberlite XAD-16)

-

Shake flasks or fermenter

-

Incubator shaker or fermenter with temperature, pH, and aeration control

Procedure:

-

Inoculum Preparation: A cryopreserved vial of Sorangium cellulosum is used to inoculate a seed culture in a suitable medium. The culture is incubated at 30°C with shaking for 2-3 days to generate a sufficient cell density.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The production medium often contains an adsorber resin (e.g., 2% v/v Amberlite XAD-16) to bind the secreted epothilones and facilitate their recovery.

-

Fermentation Conditions: The fermentation is typically carried out at 30-32°C with controlled pH (around 7.2-7.4) and aeration for 7-10 days.[3]

-

Harvesting: At the end of the fermentation, the adsorber resin, which has bound the epothilones, is harvested by filtration or centrifugation. The cells and resin are then processed for extraction.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth and adsorber resin.

Materials:

-

Harvested adsorber resin and cell mass

-

Organic solvents (e.g., methanol, ethyl acetate, n-hexane, acetone, chloroform)

-

Chromatography columns (e.g., Sephadex LH-20, silica gel, reversed-phase C18)

-

High-Performance Liquid Chromatography (HPLC) system

-

High-Speed Counter-Current Chromatography (HSCCC) system (optional, for high-purity separation)[10]

Procedure:

-

Extraction: The harvested resin is washed with water and then extracted with an organic solvent, typically methanol or ethyl acetate, to elute the bound epothilones.[2]

-

Crude Extract Preparation: The organic extract is concentrated under vacuum to yield a crude extract containing a mixture of epothilones and other metabolites.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps to separate this compound from other compounds.

-

Initial Fractionation: This may involve column chromatography using Sephadex LH-20 or silica gel with a gradient of organic solvents (e.g., petroleum ether:acetone).[10]

-

Fine Purification: Fractions enriched with this compound are then further purified using reversed-phase HPLC or, for higher purity, HSCCC. A common two-phase solvent system for HSCCC is n-hexane-ethyl acetate-methanol-water.[10]

-

-

Purity Analysis: The purity of the isolated this compound is confirmed by analytical HPLC, and its structure is verified using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[10]

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[11]

-

Drug Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only. The plates are incubated for a specified period (e.g., 48 or 72 hours).[11]

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.[11]

-

Solubilization: The medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The absorbance values are used to calculate the percentage of cell viability for each drug concentration relative to the control. The IC₅₀ value is then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[12]

Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Mucor hiemalis.

Materials:

-

Mucor hiemalis culture

-

Standardized fungal growth medium (e.g., RPMI-1640)

-

96-well microtiter plates

-

This compound stock solution

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: A standardized inoculum of Mucor hiemalis spores is prepared and adjusted to a specific concentration in the growth medium.[6][7]

-

Drug Dilution: Serial twofold dilutions of this compound are prepared in the microtiter plates.

-

Inoculation: The prepared fungal inoculum is added to each well containing the drug dilutions. Control wells with no drug and no inoculum are also included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 28-30°C) for a defined period (e.g., 24-48 hours).[13]

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., 100% inhibition) compared to the drug-free control, as determined visually or by spectrophotometric reading.[7]

In Vitro Microtubule Polymerization Assay (Fluorescence-Based)

Objective: To measure the direct effect of this compound on the polymerization of purified tubulin.

Materials:

-

Purified tubulin

-

Fluorescent reporter dye for tubulin polymerization (e.g., DAPI)

-

GTP solution

-

Polymerization buffer (e.g., PIPES-based buffer)

-

This compound

-

Paclitaxel (as a positive control)

-

Fluorescence microplate reader with temperature control

Procedure:

-

Reaction Setup: A reaction mixture containing purified tubulin, GTP, and the fluorescent reporter dye in polymerization buffer is prepared.[14]

-

Compound Addition: this compound, a positive control (paclitaxel), and a vehicle control (DMSO) are added to respective wells of a microplate.

-

Initiation of Polymerization: The reaction is initiated by transferring the plate to a pre-warmed (37°C) fluorescence plate reader.

-

Fluorescence Monitoring: The increase in fluorescence, which is proportional to the amount of polymerized tubulin (microtubules), is monitored over time.[14]

-

Data Analysis: The rate and extent of microtubule polymerization in the presence of this compound are compared to the controls to determine its microtubule-stabilizing activity.

Visualizing the Discovery and Mechanism of Action

The following diagrams, created using the DOT language for Graphviz, illustrate the key workflows and biological pathways associated with this compound.

The Discovery and Development Workflow of this compound

Caption: Workflow of this compound's discovery and development.

Mechanism of Action: this compound-Induced Apoptosis

Caption: this compound's mechanism of inducing apoptosis.

Conclusion

The discovery of this compound from Sorangium cellulosum is a testament to the value of natural product screening in the identification of novel therapeutic agents. Its unique chemical structure, potent biological activity, and ability to circumvent common drug resistance mechanisms have solidified its place as a critical lead compound in oncology research. The development of synthetic and semi-synthetic analogs continues to be an active area of investigation, with the aim of improving the therapeutic index and expanding the clinical applications of this important class of microtubule-stabilizing agents. This technical guide has provided a comprehensive overview of the key scientific and historical aspects of this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. USRE42191E1 - Methods for the preparation, isolation and purification of epothilone B, and X-ray crystal structures of epothilone B - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 5. Photoswitchable Epothilone‐Based Microtubule Stabilisers Allow GFP‐Imaging‐Compatible, Optical Control over the Microtubule Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Epidemiology and Antifungal Susceptibilities of Mucoralean Fungi in Clinical Samples from the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptotic pathways of epothilone BMS 310705 [ouci.dntb.gov.ua]

- 9. Enhanced Production of Epothilone by Immobilized Sorangium cellulosum in Porous Ceramics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Epothilone A: A Deep Dive into its Mechanism of Microtubule Stabilization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of Epothilone A, a potent natural product that has garnered significant interest in oncology for its ability to stabilize microtubules. We will delve into its binding characteristics, the downstream cellular consequences, and the experimental methodologies used to elucidate its function.

Introduction: A Novel Class of Microtubule Stabilizers

Epothilones are a class of 16-membered macrolides originally isolated from the myxobacterium Sorangium cellulosum.[1][2] this compound and its close analog Epothilone B have emerged as a promising class of anti-cancer agents due to their potent ability to mimic the microtubule-stabilizing effects of paclitaxel (Taxol®).[3][4] Like paclitaxel, epothilones promote the polymerization of tubulin and stabilize microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3][4][5] A key advantage of epothilones is their efficacy against paclitaxel-resistant cancer cell lines, particularly those that overexpress the P-glycoprotein (P-gp) efflux pump, making them a valuable alternative in cases of taxane resistance.[2][3][6][7]

Core Mechanism of Action: Hyperstabilization of Microtubules

The primary mechanism of action of this compound involves its direct interaction with tubulin, leading to the hyperstabilization of microtubules and the suppression of their inherent dynamic instability. This process can be broken down into several key steps.

Binding to the β-Tubulin Subunit

This compound binds to a specific site on the β-tubulin subunit of the αβ-tubulin heterodimer.[8] Structural studies, including electron crystallography and NMR spectroscopy, have revealed that this compound occupies the taxane-binding pocket.[8][9][10][11] This is supported by evidence that epothilones act as competitive inhibitors of [3H]paclitaxel binding to microtubules.[1][3][4][12]

While they share a binding site, the interaction of this compound with β-tubulin is distinct from that of paclitaxel. The epothilone macrocycle and its thiazole side chain engage in a unique set of hydrogen bonds and hydrophobic interactions within the pocket.[9][10] For instance, the thiazole ring of this compound interacts with His227.[10] These distinct binding characteristics may explain why certain tubulin mutations that confer paclitaxel resistance do not affect the activity of epothilones.[7][8] The binding of this compound induces a conformational change in the tubulin dimer that promotes polymerization and stabilizes the resulting microtubule lattice.[8]

Promotion of Tubulin Polymerization

A hallmark of this compound's activity is its ability to induce the polymerization of tubulin into stable microtubules, even under conditions that are normally unfavorable for assembly, such as in the absence of GTP and at low temperatures.[12][13] This potent assembly-promoting effect is a direct consequence of its binding to tubulin dimers, which lowers the critical concentration required for polymerization.[4]

Suppression of Microtubule Dynamics

Microtubules in living cells are highly dynamic structures, constantly undergoing phases of growth (polymerization) and shrinkage (depolymerization) in a process known as "dynamic instability." This dynamism is essential for their cellular functions, particularly in the formation of the mitotic spindle during cell division.[3][5]

This compound potently suppresses this dynamic instability.[14][15] Studies in living cells have shown that at nanomolar concentrations, Epothilone B (a more potent analog of A) significantly decreases both the growth and shortening rates of microtubules.[14][15] This leads to a state where the microtubules are "frozen" and unable to perform their dynamic functions, effectively disrupting cellular processes that rely on a flexible microtubule cytoskeleton.[15]

Cellular Consequences of Microtubule Stabilization

The hyperstabilization of microtubules by this compound has profound consequences for the cell, culminating in cell cycle arrest and apoptosis.

Mitotic Arrest at the G2/M Transition

The proper formation and function of the mitotic spindle are critically dependent on microtubule dynamics. The spindle must be able to capture chromosomes, align them at the metaphase plate, and then pull the sister chromatids apart during anaphase. By suppressing microtubule dynamics, this compound prevents the formation of a functional mitotic spindle.[5][8] This activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle at the G2/M transition.[2][3][7][16] Cells treated with this compound are often observed to have abnormal mitotic spindles, such as multipolar spindles, and microtubule bundling throughout the cytoplasm.[8][12]

Induction of Apoptosis

Prolonged arrest in mitosis is an unsustainable state for the cell and ultimately triggers programmed cell death, or apoptosis.[2][5][16][17] The apoptotic cascade initiated by epothilones involves the mitochondrial pathway.[18] This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of caspase-9 and the executioner caspase-3, ultimately dismantling the cell.[18] Some studies also suggest a role for the extrinsic apoptotic pathway, involving the upregulation of death receptors like DR4 and DR5.[19]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound and its more potent analog, Epothilone B.

Table 1: Binding Affinity and Tubulin Assembly

| Compound | Assay | Value | Reference |

| This compound | Apparent Ki vs [3H]paclitaxel | 1.4 µM (Hanes analysis) | [12] |

| 0.6 µM (Dixon analysis) | [12] | ||

| EC50 (Tubulin Assembly) | 16 ± 0.4 µM | [8] | |

| Epothilone B | Apparent Ki vs [3H]paclitaxel | 0.7 µM (Hanes analysis) | [12] |

| 0.4 µM (Dixon analysis) | [12] | ||

| EC50 (Tubulin Assembly) | 5.7 ± 0.3 µM | [8] |

Table 2: Effects of Epothilone B on Microtubule Dynamics in MCF7 Cells

| Parameter | Control | 2 nM Epothilone B (IC33) | 3.5 nM Epothilone B (IC50) | Reference |

| Growth Rate (µm/min) | - | Decreased by 38% | - | [14][15] |

| Shortening Rate (µm/min) | - | Decreased by 27% | - | [14][15] |

| Dynamicity (µm/min) | - | Decreased by 47% | Decreased by 62% | [14][15] |

| Mitotic Arrest | 0% | ~33% | ~50% | [14][15] |

| Stabilized Microtubules | - | - | ~80% of cells | [14][15] |

Table 3: Cytotoxicity (IC50) in Cancer Cell Lines

| Compound | Cell Line | IC50 | Notes | Reference |

| Epothilone B | Prostate Cancer Cells | 50-75 pM | - | [16] |

| Epothilone B | SW620AD-300 | 0.3 nM | P-glycoprotein overexpressing | [7] |

| Paclitaxel | SW620AD-300 | 250 nM | P-glycoprotein overexpressing | [7] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to study the mechanism of this compound.

In Vitro Microtubule Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in light scattering (turbidity) as microtubules form.

-

Reagents:

-

Purified tubulin (>99% pure, typically from porcine or bovine brain)

-

Polymerization Buffer (e.g., BRB80: 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

-

GTP stock solution (100 mM)

-

This compound stock solution (in DMSO)

-

Glycerol (optional, as a polymerization enhancer)

-

-

Procedure:

-

Equilibrate a temperature-controlled spectrophotometer to 37°C.

-

In a cuvette, combine polymerization buffer, GTP (to a final concentration of 1 mM), and the desired concentration of this compound or vehicle (DMSO).

-

Initiate the reaction by adding purified tubulin (e.g., to a final concentration of 1-2 mg/mL).

-

Immediately begin monitoring the absorbance (turbidity) at 340-350 nm at regular intervals (e.g., every 30 seconds) for 30-60 minutes.

-

The rate of polymerization and the final plateau of absorbance are used to quantify the effect of the compound.[20]

-

Competitive Tubulin Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]paclitaxel) for binding to polymerized microtubules.

-

Reagents:

-

Purified tubulin

-

Polymerization Buffer with GTP

-

[3H]paclitaxel

-

Unlabeled paclitaxel (for standard curve)

-

This compound (test compound)

-

Scintillation fluid

-

-

Procedure:

-

Polymerize tubulin to a steady state in the presence of a non-radioactive stabilizer (e.g., unlabeled paclitaxel or glycerol).

-

Incubate the pre-formed microtubules with a constant concentration of [3H]paclitaxel and varying concentrations of this compound.

-

Separate the microtubules (with bound ligand) from the free ligand. This is typically done by centrifugation through a glycerol cushion.

-

Aspirate the supernatant and dissolve the microtubule pellet.

-

Quantify the amount of bound [3H]paclitaxel in the pellet using liquid scintillation counting.

-

The reduction in bound radioactivity in the presence of this compound is used to calculate its inhibitory concentration (IC50) and binding affinity (Ki).[3][12]

-

Cell-Based Mitotic Arrest Assay (Flow Cytometry)

This method quantifies the percentage of cells arrested in the G2/M phase of the cell cycle following drug treatment.

-

Reagents:

-

Cultured cancer cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

Propidium Iodide (PI) staining solution with RNase A

-

-

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 18-24 hours).

-

Harvest cells (including any floating cells) by trypsinization and centrifugation.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently, and store at -20°C.

-

Prior to analysis, wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer. The population of cells with 4N DNA content represents cells in the G2 or M phase. An increase in this population indicates G2/M arrest.

-

Visualizations: Pathways and Workflows

The following diagrams were generated using the DOT language to illustrate key concepts.

Caption: Signaling pathway of this compound action.

Caption: Experimental workflow for a turbidimetric tubulin polymerization assay.

Caption: Relationship between agents, target, and cellular effect.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Action of the epothilone [chm.bris.ac.uk]

- 6. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Characterizing the Epothilone Binding Site on β-Tubulin by Photoaffinity Labeling: Identification of β-Tubulin Peptides TARGSQQY and TSRGSQQY as Targets of an Epothilone Photoprobe for Polymerized Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ccbb.pitt.edu [ccbb.pitt.edu]

- 10. researchgate.net [researchgate.net]

- 11. The binding mode of this compound on alpha,beta-tubulin by electron crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activities of the microtubule-stabilizing agents epothilones A and B with purified tubulin and in cells resistant to paclitaxel (Taxol(R)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suppression of microtubule dynamics by epothilone B is associated with mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. The microtubule-stabilizing agents epothilones A and B and their desoxy-derivatives induce mitotic arrest and apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Length of mitotic arrest induced by microtubule stabilizing drugs determines cell death after mitotic exit - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]

Understanding the Antifungal Properties of Epothilone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epothilone A, a 16-membered macrolide discovered from the myxobacterium Sorangium cellulosum, is renowned for its potent cytotoxic activity against a range of cancer cell lines.[1] While its development as an anticancer agent has been the primary focus of research, initial screening studies also revealed its antifungal properties. This technical guide provides an in-depth analysis of the antifungal characteristics of this compound, detailing its mechanism of action, available quantitative data, and the experimental protocols used to elucidate its effects on fungal pathogens. The information is intended to serve as a valuable resource for researchers in mycology, drug discovery, and natural product chemistry.

Introduction

Epothilones were first identified in the 1990s as secondary metabolites of Sorangium cellulosum.[1] Initial biological characterization of Epothilones A and B demonstrated not only high cytotoxicity towards eukaryotic cells but also a selective and narrow spectrum of antifungal activity, most notably against the zygomycete Mucor hiemalis.[2][3] The primary mechanism of action for epothilones in eukaryotic cells is their interaction with the microtubule cytoskeleton. Similar to the well-known anticancer drug paclitaxel, this compound binds to β-tubulin, stabilizing microtubules and preventing their dynamic instability.[4][5] This interference with microtubule function leads to an arrest of the cell cycle at the G2/M transition phase, ultimately inducing apoptosis, or programmed cell death.[5] While this mechanism is well-documented in mammalian cells, it is also the basis for its observed antifungal effects, as fungi are eukaryotic organisms that rely on a functional microtubule network for cell division and other essential processes.

Quantitative Antifungal Data

The available quantitative data on the antifungal activity of pure this compound is limited, as research quickly pivoted to its more potent anticancer applications. The majority of the antifungal data comes from the initial discovery and characterization studies. More recent studies have occasionally explored the antifungal potential of epothilone-producing fungi, but often report on crude extracts rather than purified compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Epothilones against Mucor hiemalis

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| This compound | Mucor hiemalis | >10 | [3] |

| Epothilone B | Mucor hiemalis | 3 | [3] |

Table 2: Inhibitory Concentration (IC50) of an Epothilone-Containing Fungal Extract

| Source of Extract | Active Components | Fungal Species | IC50 (µg/mL) | Reference |

| Aspergillus niger (ethyl acetate extract) | Epothilone B (as a major component) | Aspergillus flavus | 17.7 | [6] |

Table 3: Effect of Epothilone B on the Proliferation of Saccharomyces cerevisiae

| Compound | Fungal Species | Concentration | Effect | Reference |

| Epothilone B | Saccharomyces cerevisiae | up to 150 µM | No inhibition of proliferation | [7] |

Mechanism of Action

The antifungal activity of this compound is a direct consequence of its effect on the fungal cytoskeleton. By stabilizing microtubules, this compound disrupts essential cellular processes that depend on microtubule dynamics.

Microtubule Stabilization

This compound binds to the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules. This binding event promotes the polymerization of tubulin into microtubules and stabilizes the resulting polymers against depolymerization.[4] This action is similar to that of taxanes, but epothilones have been shown to be effective in some taxane-resistant cell lines.[8]

Cell Cycle Arrest

The stabilization of the mitotic spindle, a structure composed of microtubules, prevents the proper segregation of chromosomes during mitosis. This leads to an arrest of the cell cycle at the G2/M checkpoint.[5] Prolonged arrest at this stage triggers the apoptotic cascade, leading to programmed cell death.

Caption: Mechanism of Action of this compound in Fungal Cells.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's antifungal properties.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the standardized methods for antifungal susceptibility testing of filamentous fungi.

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Methodology:

-

Fungal Isolate Preparation: The fungal strain of interest (e.g., Mucor hiemalis) is cultured on an appropriate agar medium (e.g., Potato Dextrose Agar) to promote sporulation.

-

Inoculum Preparation: A suspension of fungal spores is prepared in a sterile saline solution containing a surfactant (e.g., Tween 80) to aid in dispersion. The suspension is adjusted to a specific concentration (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL) using a hemocytometer or spectrophotometer.

-

Drug Dilution: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. A series of two-fold dilutions are then made in a 96-well microtiter plate containing RPMI 1640 medium.

-

Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal spore suspension.

-

Incubation: The plate is incubated at 35-37°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to a drug-free control well. This can be assessed visually or by measuring the optical density using a microplate reader.

Fungal Cell Cycle Analysis

This protocol describes a general method for analyzing the effects of an antifungal agent on the fungal cell cycle using flow cytometry.

Caption: Workflow for Fungal Cell Cycle Analysis by Flow Cytometry.

Methodology:

-

Cell Culture and Treatment: Fungal cells are grown in a suitable liquid medium to mid-log phase. The culture is then treated with this compound at various concentrations for a defined period.

-

Cell Fixation: Cells are harvested by centrifugation and fixed in cold 70% ethanol to preserve their cellular state.

-

RNase Treatment: The fixed cells are treated with RNase to degrade RNA, ensuring that the fluorescent dye specifically binds to DNA.

-

DNA Staining: The cells are stained with a fluorescent DNA-binding dye such as propidium iodide or SYBR Green.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.

-

Data Analysis: The data is presented as a histogram of DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M). An accumulation of cells in the G2/M phase would be indicative of this compound's mechanism of action.

Conclusion

This compound exhibits a narrow spectrum of antifungal activity, with its primary mechanism of action being the stabilization of microtubules, leading to cell cycle arrest and apoptosis. While the quantitative data on its antifungal properties is not as extensive as that for its anticancer effects, the foundational studies provide a clear basis for its mode of action in fungi. The experimental protocols detailed in this guide offer a framework for further investigation into the antifungal potential of this compound and its analogs. Future research could focus on screening against a broader range of fungal pathogens to better define its spectrum of activity and on exploring potential synergistic interactions with other antifungal agents. This could unveil new therapeutic avenues for this well-known class of natural products.

References

- 1. Epothilons A and B: antifungal and cytotoxic compounds from Sorangium cellulosum (Myxobacteria). Production, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. scispace.com [scispace.com]

- 4. researchwithrutgers.com [researchwithrutgers.com]

- 5. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production and bioprocessing of epothilone B from Aspergillus niger, an endophyte of Latania loddegesii, with a conceivable biosynthetic stability: anticancer, anti-wound healing activities and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. guptalab.science [guptalab.science]

- 8. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

Epothilone A: A Technical Guide to its Role in G2-M Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epothilone A, a 16-membered macrolide natural product, has garnered significant attention in the field of oncology for its potent antitumor activity. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's primary mode of action: the induction of G2-M cell cycle arrest. By stabilizing microtubules, this compound disrupts the normal dynamics of the mitotic spindle, leading to a cascade of events that halt cell division and can ultimately trigger apoptosis. This document details the key signaling pathways involved, presents quantitative data on its cellular effects, and provides comprehensive experimental protocols for studying its mechanism of action.

Introduction

Epothilones, originally isolated from the myxobacterium Sorangium cellulosum, represent a class of microtubule-stabilizing agents with a mechanism of action similar to that of paclitaxel.[1] However, epothilones have demonstrated efficacy against paclitaxel-resistant cancer cell lines, making them promising candidates for further drug development.[1] this compound, the focus of this guide, potently induces cell cycle arrest at the G2-M transition, a critical checkpoint for ensuring proper chromosome segregation.[1] This guide will serve as a technical resource for researchers investigating the intricate cellular responses to this compound.

Mechanism of Action: Microtubule Stabilization

The primary molecular target of this compound is the β-tubulin subunit of microtubules. By binding to a site that overlaps with that of paclitaxel, this compound promotes the polymerization of tubulin dimers into stable microtubules and inhibits their depolymerization.[1] This hyperstabilization of microtubules disrupts their dynamic instability, which is essential for the formation and function of the mitotic spindle during cell division. The resulting aberrant mitotic spindles are unable to properly align and segregate chromosomes, leading to an activation of the spindle assembly checkpoint and subsequent arrest in the G2-M phase of the cell cycle.

Quantitative Data

The following tables summarize the quantitative effects of this compound on various cancer cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A2780 | Ovarian Carcinoma | 1.4 - 3.2 | [2] |

| MCF-7 | Breast Cancer | <1 | [2] |

| HCT116 | Colon Carcinoma | 1.8 | [3] |

| PC-3 | Prostate Cancer | 2.5 | [2] |

| NCI/ADR-RES | Ovarian (multidrug-resistant) | 3.5 | [4] |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Concentration (nM) | Treatment Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| OPM-2 | 125 | 6 | Shift from G1 to G2/M observed | - | - | [5] |

| OPM-2 | 125 | 24 | - | - | Complete block | [5] |

| A549 | 150 (Osthole) | 48 | - | - | 19.5 | [6] |

| FaDu | (Epothilone B) | - | - | - | G2/M accumulation | [7] |

| SW620 | 100 (Epothilone B/D) | 72 | Decreased | - | Increased | [8] |

Table 3: Quantitative Analysis of Tubulin Polymerization

| Compound | Assay Type | Parameter | Value | Reference |

| This compound | Inhibition of [3H]paclitaxel binding | % Inhibition (20 µM) | 67 ± 1 | [4] |

| This compound | Tubulin Assembly Promotion | EC50 (µM) | ~10 | [4] |

Signaling Pathways in G2-M Arrest

This compound-induced microtubule disruption triggers a complex signaling cascade that enforces the G2-M checkpoint. Key players in this pathway include the p53 tumor suppressor and the cyclin-dependent kinase (CDK) machinery.

p53-Dependent Pathway

In cells with functional p53, microtubule damage can lead to the activation and accumulation of p53.[5] Activated p53 can then transcriptionally upregulate the CDK inhibitor p21, which in turn inhibits the activity of the Cyclin B1/Cdc2 complex, a key driver of mitotic entry.[9][10] This prevents the cell from proceeding into mitosis with a defective spindle.

Caption: Signaling pathway of this compound-induced G2-M arrest.

Cyclin B1/Cdc2 Regulation

The master regulator of the G2 to M phase transition is the Cyclin B1/Cdc2 kinase complex. Its activation is tightly controlled by the phosphorylation status of Cdc2. The phosphatase Cdc25C activates the complex by removing inhibitory phosphates, while the kinase Wee1 inactivates it by adding inhibitory phosphates. Following this compound-induced microtubule damage and activation of the spindle assembly checkpoint, the activity of Cdc25C is suppressed, and Wee1 may be activated, leading to the accumulation of inactive Cyclin B1/Cdc2 and a robust arrest at the G2-M boundary.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of this compound in G2-M arrest.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with desired concentrations of this compound for the specified duration.

-

Harvest cells by trypsinization and collect them in a 15 mL conical tube.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cell pellet with 5 mL of cold PBS and centrifuge again.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with 5 mL of PBS and centrifuge.

-

Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blotting for Cell Cycle Proteins

This protocol details the detection of key cell cycle regulatory proteins.

Materials:

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-p-Cdc2 (Tyr15), anti-p53, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration using a BCA assay.

-

Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99%)

-

GTP solution

-

General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

This compound stock solution

-

Temperature-controlled spectrophotometer or fluorometer

Procedure (Turbidimetric Assay):

-

On ice, prepare a reaction mixture containing tubulin in general tubulin buffer.

-

Add GTP to the reaction mixture.

-

Add various concentrations of this compound or a vehicle control to the mixture.

-

Transfer the reaction mixtures to a pre-warmed 96-well plate.

-

Immediately place the plate in a spectrophotometer set to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for 60 minutes. An increase in absorbance indicates tubulin polymerization.

Procedure (Fluorescence Assay):

-

Follow steps 1-3 of the turbidimetric assay.

-

Add a fluorescent reporter dye that binds to polymerized tubulin (e.g., DAPI) to the reaction mixture.

-

Transfer to a pre-warmed 96-well plate.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths every 30 seconds for 60 minutes at 37°C. An increase in fluorescence indicates tubulin polymerization.

Visualizing the Mechanism: Experimental Workflow and Logic

The following diagrams illustrate the workflow of key experiments and the logical relationship between this compound's mechanism and its cellular effects.

Caption: Workflow for investigating this compound's effects.

Caption: Logical flow from drug action to cellular outcome.

Conclusion

This compound is a potent inducer of G2-M cell cycle arrest, primarily through its ability to stabilize microtubules. This action triggers a cascade of signaling events, including the activation of the spindle assembly checkpoint and modulation of key cell cycle regulators like the Cyclin B1/Cdc2 complex and the p53 pathway. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to develop novel anticancer strategies targeting the mitotic machinery of cancer cells. The provided visualizations of the signaling pathways and experimental workflows offer a clear conceptual framework for understanding the complex cellular response to this promising natural product.

References

- 1. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Investigation of antitumor effects of synthetic epothilone analogs in human myeloma models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Osthole induces G2/M arrest and apoptosis in lung cancer A549 cells by modulating PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of epothilone B on cell cycle, metabolic activity, and apoptosis induction on human epithelial cancer cells-under special attention of combined treatment with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of G2 Arrest in Response to Overexpression of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p53-mediated G1 arrest requires the induction of both p21 and Killin in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural differences between Epothilone A and Epothilone B

An In-depth Technical Guide to the Structural and Functional Differences Between Epothilone A and Epothilone B

Introduction

Epothilones are a class of 16-membered macrolide natural products, originally isolated from the myxobacterium Sorangium cellulosum. They have garnered significant interest in the field of oncology due to their potent cytotoxic activity against a wide range of cancer cell lines. Their mechanism of action is similar to that of taxanes, involving the stabilization of microtubules, which leads to cell cycle arrest at the G2/M transition and subsequent apoptosis. Unlike taxanes, however, epothilones have shown efficacy against taxane-resistant cancer cells, particularly those overexpressing P-glycoprotein, making them promising candidates for drug development.

The two primary natural congeners, this compound and Epothilone B, exhibit nearly identical structures yet display notable differences in biological potency. This technical guide provides a detailed examination of the core structural distinction between these two molecules and correlates it with their physicochemical properties and biological activities.

Core Structural Differences

The fundamental structural difference between this compound and Epothilone B lies at the C12 position of the macrolide ring. Epothilone B possesses an additional methyl group at this position, whereas this compound has a proton. This seemingly minor distinction—the substitution of a hydrogen atom with a methyl group—is the sole structural variance between the two compounds.

This structural modification leads to different chemical formulas and molecular weights, which are foundational to their varied biological activities.

Caption: Core structural difference between this compound and Epothilone B.

Physicochemical and Biological Potency Data

The addition of a single methyl group in Epothilone B results in a measurable increase in molecular weight and is correlated with a significant enhancement of its biological potency. Epothilone B is generally a more potent inducer of tubulin polymerization and exhibits greater antiproliferative activity across various cancer cell lines compared to this compound.

Table 1: Physicochemical Properties

| Property | This compound | Epothilone B |

| Chemical Formula | C₂₆H₃₉NO₆S | C₂₇H₄₁NO₆S |

| Molecular Weight | 493.66 g/mol | 507.68 g/mol |

| Solubility | Poor water solubility; Soluble in ethanol, methanol, DMF, DMSO | Poor water solubility; Soluble in DMSO, ethanol |

Table 2: In Vitro Antiproliferative Activity (IC₅₀)

| Cell Line | This compound (nM) | Epothilone B (nM) | Paclitaxel (nM) | Reference |

| A2780 (Ovarian) | 3.2 | 1.8 | 4.5 | |

| MCF7 (Breast) | 3.8 | 2.1 | 5.3 | |

| HCT116 (Colon) | 2.0 | 0.8 | 3.0 | |

| KB-31 (Cervical) | 1.5 | 0.3 | 2.0 |

Table 3: Tubulin Binding Affinity

| Parameter | This compound | Epothilone B | Reference |

| Apparent Kᵢ (µM) | 0.6 - 1.4 | 0.4 - 0.7 |

Mechanism of Action: Microtubule Stabilization

Both this compound and B share a common mechanism of action with taxanes, binding to the β-tubulin subunit of the αβ-tubulin heterodimer. This binding event stabilizes the microtubule polymer, suppressing its dynamic instability. Microtubule dynamics are critical for the formation and function of the mitotic spindle during cell division. By locking microtubules in a rigid, polymerized state, epothilones prevent the proper segregation of chromosomes, leading to an arrest of the cell cycle at the G2/M checkpoint and ultimately triggering apoptosis.

Caption: Signaling pathway for Epothilone-induced apoptosis.

Experimental Protocols

Competitive Tubulin Binding Assay

This assay is designed to determine the binding affinity of a test compound (e.g., this compound or B) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]paclitaxel) from its binding site on tubulin polymers.

Methodology:

-

Microtubule Polymerization: Purified tubulin is polymerized in a polymerization buffer (e.g., 0.1 M MES, 1 mM EGTA, 0.5 mM MgCl₂, pH 6.6) in the presence of GTP.

-

Incubation: Stabilized microtubules are incubated with a constant concentration of [³H]paclitaxel and varying concentrations of the competitor epothilone.

-

Separation: The reaction mixture is centrifuged to pellet the microtubules, separating microtubule-bound [³H]paclitaxel from the unbound ligand in the supernatant.

-

Quantification: The radioactivity in the pellet is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the epothilone that inhibits 50% of [³H]paclitaxel binding (IC₅₀) is determined. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation. The apparent Kᵢ values for epothilones A and B were found to be 1.4 and 0.7 µM, respectively.

A Technical Guide to the Initial Isolation and Purification of Natural Epothilone A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the initial isolation and purification of Epothilone A, a potent microtubule-stabilizing agent, from its natural source, the myxobacterium Sorangium cellulosum. The following sections detail the fermentation process, extraction procedures, and various chromatographic techniques employed to obtain pure this compound, supplemented with quantitative data and detailed experimental protocols.

Introduction

Epothilones are a class of 16-membered macrolides originally identified as secondary metabolites produced by the soil-dwelling myxobacterium Sorangium cellulosum.[1] These compounds, particularly this compound and B, have garnered significant interest in the field of oncology due to their potent cytotoxic activity against a wide range of cancer cell lines, including those resistant to taxanes.[1][2] Their mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M transition and subsequent apoptosis.[1] This guide focuses on the critical initial steps of isolating and purifying natural this compound from fermentation cultures of S. cellulosum.

Fermentation and In-Situ Extraction

The production of epothilones is typically achieved through submerged fermentation of Sorangium cellulosum. A key challenge in this process is the accumulation of bacterial clumps, which can impede nutrient and metabolite transport, thereby limiting epothilone yield.[3][4] To enhance production and facilitate isolation, an in-situ extraction method using an adsorbent resin, such as Amberlite XAD-16, is commonly employed.[5][6]

Experimental Protocol: Fermentation and In-Situ Adsorption

-

Inoculum Preparation: A seed culture of Sorangium cellulosum is prepared by inoculating a suitable medium and incubating at 30°C with shaking at 200 rpm.

-

Production Culture: The seed culture is then transferred to a larger production medium. To circumvent the issue of cell clumping, diatomite-based porous ceramics can be introduced into the culture to provide a solid surface for growth.[3][4]

-

In-Situ Extraction: Amberlite XAD-16 resin is added to the culture medium at the beginning of the fermentation or after a few days of growth.[6][7] The resin selectively adsorbs the epothilones from the broth.

-

Incubation: The fermentation is carried out for a period of 8 to 10 days at 30°C with continuous agitation.[3]

-

Resin Harvest: After the fermentation is complete, the XAD-16 resin is harvested from the culture broth by filtration. The resin is then washed with water to remove residual media components and air-dried.

Quantitative Data: Fermentation Yield

| Fermentation Method | Epothilone Yield (mg/L) | Reference |

| Standard Submerged Culture | ~11.3 (Epothilone B) | [8] |

| Immobilized in Porous Ceramics | 90.2 | [3][4] |

| Optimized Medium (Epothilone B) | 82.0 ± 3 | [8] |

Workflow for Fermentation and Initial Extraction

Caption: Overall workflow from S. cellulosum fermentation to crude extract.

Purification of this compound

The crude extract obtained from the resin contains a mixture of epothilones (primarily A and B) and other metabolites.[1] A multi-step purification process involving solvent extraction and various chromatographic techniques is required to isolate pure this compound.

The epothilones adsorbed onto the XAD-16 resin are eluted using an organic solvent.

Experimental Protocol: Resin Extraction

-

Elution: The harvested and dried resin is extracted with methanol or another suitable organic solvent like tetrachloromethane.[9]

-

Concentration: The resulting solvent extract is concentrated under vacuum at 40°C to yield a crude residue.[9]

-

Redissolution: The crude extract is then redissolved in a smaller volume of methanol for further purification.

Several chromatographic methods have been successfully employed for the purification of this compound. These include Sephadex LH-20 column chromatography, silica gel chromatography, and High-Speed Counter-Current Chromatography (HSCCC).

3.2.1. Sephadex LH-20 Column Chromatography

This method provides an effective initial separation of epothilones from other components in the crude extract.[9]

Experimental Protocol: Sephadex LH-20 Chromatography

-

Column Preparation: A column is packed with Sephadex LH-20 resin.

-

Sample Loading: The concentrated crude extract is loaded onto the column.

-

Elution: The column is eluted with a suitable solvent. Acetone has been shown to provide good purity of the epothilone fraction.[9] Other solvents such as methanol, ethanol, 70% aqueous methanol, or a methanol-dichloromethane mixture can also be used.[9]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing epothilones.

-

Pooling and Concentration: Fractions containing the desired epothilones are pooled and concentrated.

-

Second Column (Optional): For further separation of this compound and B, a second Sephadex LH-20 column can be run using methanol as the eluent at a low flow rate (e.g., 0.2 mL/min).[9]

Quantitative Data: Sephadex LH-20 Purification

| Step | Purity of Epothilones (A+B) | Purity of this compound (after 2nd column) | Reference |

| First Column (Acetone Elution) | 78.1% | - | [9] |

| Second Column (Methanol Elution) | - | 90.27% | [9] |

3.2.2. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that has been successfully applied to the preparative isolation and purification of epothilones, avoiding the use of solid stationary phases like silica gel.[10][11]

Experimental Protocol: HSCCC Purification

-

Solvent System Preparation: A two-phase solvent system is prepared. A commonly used system is n-hexane-ethyl acetate-methanol-water (7:7:5:5 by volume).[10][11]

-

HSCCC Instrument Setup: The HSCCC column is filled with the stationary phase (the upper phase of the solvent system). The mobile phase (the lower phase) is then pumped through the column at a specific flow rate while the apparatus is rotated at a high speed.

-

Sample Injection: The crude extract (e.g., 100 mg) is dissolved in a mixture of the two phases and injected into the system.[10][11]

-

Fraction Collection: The effluent from the column is continuously monitored (e.g., by UV detection) and fractions are collected.

-

Analysis and Characterization: The collected fractions are analyzed by HPLC, and the structures of the purified compounds are confirmed by spectroscopic methods such as UV, ESI-MS, and NMR.[10][11]

Quantitative Data: HSCCC Purification of Epothilones

| Parameter | Value | Reference |

| Crude Extract Loaded | 100 mg | [10][11] |

| Yield of this compound | 22.8 mg | [10][11] |

| Purity of this compound | 97.2% | [10][11] |

| Yield of Epothilone B | 38.4 mg | [10][11] |

| Purity of Epothilone B | 96.5% | [10][11] |

General Purification Workflow

References

- 1. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enhanced Production of Epothilone by Immobilized Sorangium cellulosum in Porous Ceramics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced Production of Epothilone by Immobilized Sorangium cellulosum in Porous Ceramics -Journal of Microbiology and Biotechnology [koreascience.kr]

- 5. USRE42191E1 - Methods for the preparation, isolation and purification of epothilone B, and X-ray crystal structures of epothilone B - Google Patents [patents.google.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Purification of Epothilones A and B with Column Chromatography on a Sephadex LH-20 | Scientific.Net [scientific.net]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Epothilone A's Interaction with the Tubulin Binding Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between Epothilone A and its binding site on β-tubulin. It includes quantitative binding data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.

Introduction: this compound as a Microtubule-Stabilizing Agent

Epothilones are a class of 16-membered macrolides, originally isolated from the myxobacterium Sorangium cellulosum.[1] this compound, a prominent member of this family, has garnered significant interest in oncology due to its potent antitumor activity. Its mechanism of action is similar to that of paclitaxel, involving the stabilization of microtubules, which are critical components of the cellular cytoskeleton essential for processes such as mitosis and intracellular transport.[1][2] By binding to tubulin, the building block of microtubules, this compound promotes the polymerization of tubulin dimers and stabilizes the resulting microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][3] Notably, epothilones have shown efficacy against paclitaxel-resistant cancer cell lines, making them a promising class of therapeutic agents.[3]

The Tubulin Binding Site of this compound

This compound binds to a specific site on the β-tubulin subunit of the αβ-tubulin heterodimer.[2] This binding pocket is located on the interior surface of the microtubule, facing the lumen.[4] Structural studies, including electron crystallography and X-ray crystallography, have revealed that the epothilone binding site overlaps with the binding site of paclitaxel.[2][4][5]

Despite sharing a binding region, the precise interactions of this compound and paclitaxel with β-tubulin differ.[2] This distinction is believed to contribute to the activity of epothilones in paclitaxel-resistant tumors, which can arise from mutations in the tubulin protein that impede paclitaxel binding.[2] Key amino acid residues in β-tubulin that are crucial for this compound binding have been identified through mutational analysis and structural studies.

Quantitative Analysis of this compound-Tubulin Interaction

The interaction of this compound with tubulin has been quantified through various biophysical and cellular assays. The following tables summarize key quantitative data, including binding affinities and cytotoxic concentrations.

Table 1: Binding Affinity of this compound to Tubulin

| Parameter | Value | Method | Source |

| Dissociation Constant (Kd) | 130 µM | NMR | [6] |

| Binding Affinity (Kb) | 3.17 x 107 M-1 | Fluorescence Competition Assay | [7] |

Table 2: Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Source |

| MCF-7 | Breast | 0.3 - 2.0 | [8] |

| RPMI 8226 | Multiple Myeloma | 6 - 14.4 (for Fludelone, a synthetic analog) | [9] |

| H929 | Multiple Myeloma | 6 - 14.4 (for Fludelone, a synthetic analog) | [9] |

| MM.1S | Multiple Myeloma | 6 - 14.4 (for Fludelone, a synthetic analog) | [9] |

| Various Tumor Cell Lines | Broad Spectrum | 1.4 - 34.5 (for Ixabepilone, an analog) | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with tubulin.

Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules. Polymerization can be monitored by the increase in light scattering (turbidity) or by the fluorescence of a reporter dye that binds to microtubules.

Principle: Tubulin polymerization is a temperature-dependent process that can be initiated by warming a solution of purified tubulin to 37°C in the presence of GTP. The formation of microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.[11] Alternatively, a fluorescent reporter like DAPI can be used, which exhibits enhanced fluorescence upon binding to microtubules.[12][13]

Materials:

-

Purified tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol (as a polymerization enhancer)

-

DAPI (for fluorescence-based assay)

-

This compound stock solution (in DMSO)

-

Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader

Procedure (Turbidity-based):

-

Prepare a tubulin solution at a final concentration of 2-4 mg/mL in ice-cold General Tubulin Buffer.

-

Add GTP to a final concentration of 1 mM.

-

If using, add glycerol to a final concentration of 10%.

-

Aliquot the tubulin solution into pre-chilled microplate wells.

-

Add this compound or vehicle control (DMSO) to the wells at the desired final concentrations.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[11][14]

-

Plot absorbance versus time to obtain polymerization curves.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a non-labeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]paclitaxel) for binding to tubulin.

Principle: A fixed concentration of radiolabeled paclitaxel is incubated with microtubules. Increasing concentrations of unlabeled this compound are added, and the displacement of the radiolabeled ligand is measured. This allows for the determination of the inhibitory constant (Ki) of this compound.[15]

Materials:

-

Polymerized microtubules

-

[³H]paclitaxel

-

This compound stock solution

-

Wash buffer

-

Glass fiber filters

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Prepare microtubule polymers by incubating purified tubulin with GTP and a stabilizing agent (e.g., glycerol) at 37°C.

-

In a multi-well plate, add the pre-formed microtubules.

-

Add a fixed concentration of [³H]paclitaxel to each well.

-

Add increasing concentrations of unlabeled this compound to the wells. Include a control with no competitor and a control for non-specific binding (with a high concentration of unlabeled paclitaxel).

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the microtubule-bound radioligand from the free radioligand.[15]

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the percentage of bound radioligand against the concentration of this compound to determine the IC₅₀, from which the Ki can be calculated.

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the effects of this compound on the microtubule network within cells.

Principle: Cells are treated with this compound, then fixed and permeabilized. The microtubules are labeled with a primary antibody specific to α- or β-tubulin, followed by a fluorescently labeled secondary antibody. The microtubule morphology is then observed using a fluorescence microscope.[16][17]

Materials:

-

Cultured cells grown on coverslips

-

This compound

-

Fixation solution (e.g., ice-cold methanol or paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with Triton X-100)

-

Blocking buffer (e.g., PBS with bovine serum albumin)

-

Primary antibody against tubulin (e.g., anti-α-tubulin mouse monoclonal antibody)

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time.

-

Wash the cells with PBS.

-

Fix the cells with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.[16]

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10-15 minutes.

-

Wash the cells with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes.[16]

-

Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells extensively with PBS.

-